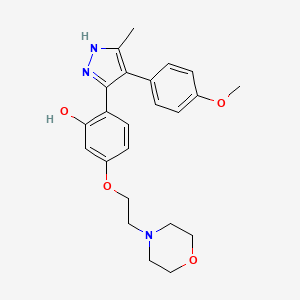

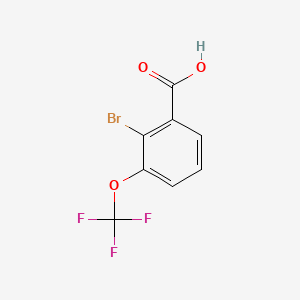

![molecular formula C16H13N7OS B2849649 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034299-55-1](/img/structure/B2849649.png)

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrazole ring, a pyrazine ring, and a thiadiazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different rings. The pyrazole and pyrazine rings are electron-deficient, which could make them susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound is likely to have a relatively high melting point and boiling point due to the presence of the polar amide group .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including compounds structurally similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been studied for their ability to inhibit photosynthetic electron transport. Research shows that some pyrazoles exhibit significant inhibitory properties, which could potentially be applied in the development of herbicides targeting photosynthetic mechanisms (Vicentini et al., 2005).

Antibacterial Agents

Certain pyrazole-based derivatives have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds include analogs of pyrazole-5-ones derived from the benzothiazole nucleus, suggesting potential applications of this compound in antimicrobial research (Palkar et al., 2017).

Homogeneous Catalysis in Organic Synthesis

Compounds structurally related to this compound have been used as efficient and homogeneous catalysts in the synthesis of various heterocyclic compounds. This demonstrates their potential application in facilitating organic synthesis reactions in aqueous media, aligning with green chemistry protocols (Khazaei et al., 2015).

Antimycobacterial Activity

Pyrazine and pyridine derivatives, including those with structural similarities to the compound , have shown antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest potential therapeutic applications of these compounds in treating tuberculosis (Gezginci et al., 1998).

Carbonic Anhydrase Inhibitory Properties

Novel metal complexes derived from thiadiazole pyrazole derivatives have demonstrated strong inhibitory properties against human carbonic anhydrase enzymes. This suggests possible applications in exploring enzyme inhibition for therapeutic purposes (Büyükkıdan et al., 2013).

Anticancer Activity

Several pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines. This research indicates the potential of compounds like this compound in cancer research (Mert et al., 2014).

Future Directions

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7OS/c1-23-9-11(7-20-23)15-14(17-4-5-18-15)8-19-16(24)10-2-3-12-13(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBDJCJCLNIOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

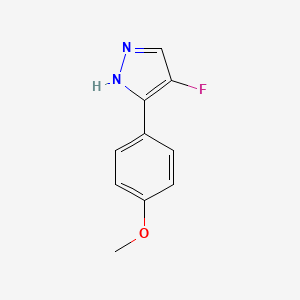

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)

![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)

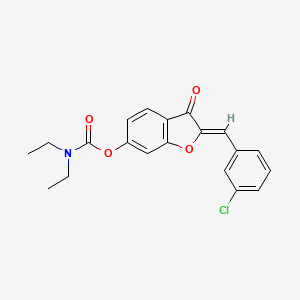

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

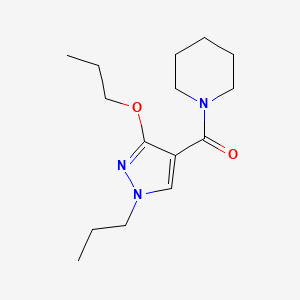

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2849588.png)